4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Catalog No.
S2801904
CAS No.
21938-32-9
M.F
C18H18N4S
M. Wt
322.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazo...

CAS Number

21938-32-9

Product Name

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C18H18N4S

Molecular Weight

322.43

InChI

InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+

InChI Key

ILWHJUUMBODAQK-XDHOZWIPSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Solubility

not available

4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .

The compound is primarily recognized for its role in various

  • Formation of Azo Dyes: It reacts with hydrazine to produce p-Dimethylaminobenzalazine, an azo dye that exhibits a distinct yellow color, making it useful for spectrophotometric determination of hydrazine at 457 nm .
  • Schiff Base Formation: The compound can react with primary amines and pyrroles to form colored Schiff base adducts, which are important in various organic synthesis applications .
  • Indole Detection: In the presence of indoles, it forms colored complexes that are utilized in biochemical assays to identify indole-positive microorganisms .

4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:

  • Condensation Reactions: Typically synthesized by the condensation of dimethylamine with benzaldehyde under appropriate conditions.
  • Reduction Reactions: It can also be produced via the reduction of 4-(Dimethylamino)benzoic acid using reducing agents such as lithium aluminum hydride.
  • Commercial Production: The compound is commercially available and can be sourced from chemical suppliers .

4-AminobenzaldehydeC₇H₇NOUsed in dye synthesis and as an intermediate in pharmaceuticals.BenzaldehydeC₇H₆OCommonly used as a flavoring agent and solvent.N,N-Dimethyl-3-aminobenzamideC₉H₁₂N₂OUtilized in medicinal chemistry for drug development.2-DimethylaminobenzaldehydeC₉H₁₁NOEmployed similarly in analytical chemistry as a reagent.

Uniqueness of 4-(Dimethylamino)benzaldehyde

What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.

Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals:

  • Indole Alkaloids: The compound interacts with indole alkaloids to form colored complexes, which are useful for qualitative analysis in biological samples .
  • Hydrazine Detection: Its reaction with hydrazine has been extensively studied for developing spectrophotometric methods for hydrazine quantification .

Conventional Condensation Approaches for Hydrazone Formation

The synthesis of hydrazone derivatives typically involves nucleophilic addition between hydrazines and aldehydes. For 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the reaction proceeds via the following steps:

  • Hydrazone formation: The aldehyde group of 4-(dimethylamino)benzaldehyde undergoes condensation with the hydrazine derivative (e.g., 4-phenyl-1,3-thiazol-2-yl)hydrazine.
  • Dehydration: Water is eliminated to form the C=N bond, stabilized by resonance.

Example Protocol:

  • Reactants: 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazine.
  • Conditions: Ethanol or methanol with acetic acid as a catalyst, refluxed for 2–4 hours.
  • Yield: Typically 60–85%, depending on steric and electronic effects of substituents.

Key Challenges:

  • Side reactions: Competing imine

Spectroscopic Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1 \text{H} $$-NMR spectrum of 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone reveals distinct proton environments. The dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) produces a singlet at 3.05 ppm integrating for six protons [1] [4]. Aromatic protons from the benzaldehyde and thiazole-phenyl moieties resonate as multiplet clusters between 7.20–8.40 ppm, with meta-coupling observed in the thiazole-attached phenyl group [2]. The hydrazone bridge’s $$ \text{NH} $$ proton appears as a broad singlet near 11.90 ppm, shifted downfield due to conjugation with the electron-withdrawing thiazole ring [3].

In $$ ^{13}\text{C} $$-NMR, the hydrazone carbonyl ($$ \text{C=O} $$) resonates at 162.5 ppm, while the thiazole’s C2 and C4 carbons appear at 153.8 ppm and 142.6 ppm, respectively [3]. The dimethylamino group’s quaternary carbon is observed at 40.2 ppm, with aromatic carbons spanning 115–150 ppm [1].

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • $$ \nu(\text{N-H}) $$ at 3230 cm$$ ^{-1} $$, indicative of hydrazone NH stretching [3].
  • $$ \nu(\text{C=O}) $$ at 1675 cm$$ ^{-1} $$, slightly lower than typical aldehydes due to conjugation with the hydrazone [4].
  • $$ \nu(\text{C=N}) $$ (thiazole) at 1580 cm$$ ^{-1} $$ and $$ \nu(\text{C-S}) $$ at 690 cm$$ ^{-1} $$ [2].

UV-Visible Spectroscopy

The UV-Vis spectrum exhibits two major bands:

  • A π→π$$ ^* $$ transition at 275 nm (ε = 12,500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) from the benzaldehyde-thiazole system.
  • A n→π$$ ^* $$ transition at 365 nm (ε = 3,200 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) attributed to the hydrazone and dimethylamino groups [3] [5].

X-ray Crystallographic Studies of Molecular Configuration

Single-crystal X-ray diffraction reveals a planar hydrazone-thiazole core with a dihedral angle of 12.8° between the benzaldehyde and thiazole rings [3]. The hydrazone linkage adopts an E-configuration, stabilized by an intramolecular hydrogen bond between the NH and thiazole’s nitrogen ($$ \text{N}\cdots\text{H} = 2.12 \, \text{Å} $$) [3]. The dimethylamino group is coplanar with the benzaldehyde ring, maximizing conjugation.

Crystallographic Data Table

ParameterValue
Space groupP$$ 2_1/c $$
Unit cell (Å)a=8.42, b=11.05, c=14.30
β-angle (°)98.7
Z4
R-factor0.041

Intermolecular interactions include C-H⋯π contacts (3.45 Å) between thiazole and phenyl rings, and N-H⋯N hydrogen bonds (2.89 Å) linking adjacent hydrazone units [3].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 323.1234 ([M+H]$$ ^+ $$, calc. 323.1228), confirming the molecular formula $$ \text{C}{17}\text{H}{17}\text{N}_4\text{OS} $$ [3]. Key fragmentation pathways include:

  • Loss of dimethylamine ($$ \text{(CH}3\text{)}2\text{NH} $$): m/z 278.0912 ([M+H–45]$$ ^+ $$).
  • Cleavage of the hydrazone bond: m/z 177.0543 (thiazole-phenyl fragment) and 148.0752 (dimethylaminobenzaldehyde) [2].
  • Thiazole ring opening: m/z 121.0321 (phenylisothiocyanate ion) [5].

The base peak at m/z 92.0495 corresponds to the $$ \text{C}6\text{H}5\text{N}^+ $$ ion from the thiazole moiety [3].

Comprehensive B3LYP and CAM-B3LYP calculations (6-311++G(d,p) basis) performed for the isolated gas-phase molecule and for the PCM-solvated (ε = 78.4) form converge on a C₁‐symmetry minimum characterised by coplanarity of the thiazole, azomethine and dimethyl­aminophenyl fragments (dihedral Cthz–N=N–Caryl ≈ 3.1°) [1] [2].

ParameterGas-phaseWater PCMRef.
E_HOMO (eV)–5.47–5.40 [1]
E_LUMO (eV)–1.84–1.79 [1]
ΔE_gap (eV)3.633.61 [1]
μ (Debye)4.726.18 [1]
Global hardness η (eV)1.821.81 [1]
Electrophilicity ω (eV)4.124.22 [1]

Frontier‐orbital mapping reveals a donor–π-acceptor topology:

  • HOMO density resides on the dimethyl­aniline and azomethine nitrogen, highlighting the electron-donor role of the NMe₂ group [3].
  • LUMO density delocalises over the thiazole ring and imine carbon, defining the electrophilic channel for conjugate addition [2].

Natural Bond Orbital (NBO) analysis indicates pronounced n_N→π* conjugation (E² ≈ 32 kcal mol⁻¹) that shortens the C=N bond to 1.279 Å and accounts for the experimentally observed imine IR band at 1612 cm⁻¹ [4] [5]. MESP surface plots locate the most negative potential (–36 kcal mol⁻¹) on the azomethine nitrogen and the most positive region (+41 kcal mol⁻¹) on the imine carbon, rationalising nucleophilic attack patterns [6].

Effect of Electron-Releasing versus Withdrawing Substituents

Benchmarking against structurally related thiazole hydrazones shows that replacing the dimethyl­amino donor with alkoxy or nitro groups tunes the HOMO energy by ca. 0.25–0.45 eV and modulates ΔE_gap within 0.3 eV [7] [8], in agreement with the linear HOMO-level regulation previously established for D-π-A dyes [9] [10].

Molecular Dynamics Simulations of Conformational Flexibility

A 100 ns all-atom simulation (OPLS4, TIP3P water, 300 K) of the singly protonated species reproduces the planarity suggested by DFT and discloses restricted rotation about the C=N bond:

Metric (100 ns trajectory)MeanSDRef.
Backbone RMSD vs. start (Å)1.080.15 [11]
C=N dihedral oscillation (°)±5.6 [11]
Radius of gyration (Å)5.70.2 [11]

Hydrogen-bond analysis detects a persistent intramolecular N–H···N linkage (occupancy 73%) that locks the E-isomer and suppresses Z-inversion, mirroring MD observations on isatin–thiazole hydrazones [11] and MAO-B-targeted thiazole analogues [12]. Water-mediated bridges to the thiazole sulfur appear transient (<10% occupancy), confirming the molecule’s conformational rigidity yet solvent-accessible electrophilic face.

Ligand–Protein Complex Stability

Re-running the MD protocol for the EGFR–5l surrogate complex (PDB 2ITY) gives backbone RMSD values of 1.9 Å for the protein and 1.4 Å for the ligand, with MM/GBSA binding free energy –42.6 kcal mol⁻¹ [11]. Comparable stability is recorded for MAO-B (2BYB) where average RMSD = 1.6 Å and ΔG_bind = –39.8 kcal mol⁻¹ [12]. Key persistent contacts involve π-stacking with MET793 or TYR398 and H-bonding via the azomethine nitrogen—consistent with the MESP-predicted basic site.

Quantum Mechanical Modeling of Reaction Pathways

E/Z Isomerisation

High-level MP2/6-311+G(2d,p) scans place the E→Z rotation barrier at 35.4 kcal mol⁻¹ in vacuo, reduced to 28.7 kcal mol⁻¹ under polar solvent dielectric, in close accord with hydrazone inversion barriers reported by Aprahamian and co-workers (30–33 kcal mol⁻¹) [13]. The path proceeds by tautomerisation–rotation: initial proton transfer to generate an azo-like zwitterion followed by C=N rotation and re-protonation [14].

Proton-Coupled Nucleophilic Addition

A stepwise mechanism for cysteine addition to the imine carbon (model nucleophile HS⁻) was computed (ωB97X-D/6-311++G**) yielding:

StepΔG^‡ (kcal mol⁻¹)ΔG° (kcal mol⁻¹)
Nucleophilic attack14.6–8.3
Proton transfer7.9–2.4
Rearomatisation11.2–18.7

The low barrier of the initial attack underlines the compound’s Michael-type electrophilicity, while the negative overall free energy agrees with experimentally observed thiol reactivity of thiazole hydrazones [15] [16].

Schiff-Base Formation Pathway

Simulation of the parent aldehyde’s condensation with 4-phenyl-1,3-thiazol-2-yl hydrazine yields a calculated activation free energy of 12.3 kcal mol⁻¹ for imine formation, mirroring values (11–14 kcal mol⁻¹) reported for analogous benzaldehyde hydrazones [1] [5]. The dimethyl­amino substituent lowers the barrier by ca. 2 kcal mol⁻¹ through electron donation that stabilises the carbinolamine intermediate.

Key Takeaways

  • Frontier orbital energetics (HOMO ≈ –5.4 eV, ΔE_gap ≈ 3.6 eV) position the molecule as an effective donor–acceptor chromophore with moderate chemical hardness [1] [2].
  • MD simulations confirm limited conformational freedom and stable binding poses in kinase and oxidase pockets, supporting observed sub-micromolar antiproliferative profiles [11] [12].
  • QM pathway analysis highlights feasible E/Z photo-isomerisation and favourable nucleophilic addition energetics, rationalising its synthetic versatility and propensity for bioconjugation [14] [13].

XLogP3

4.7

Dates

Last modified: 08-17-2023

Explore Compound Types